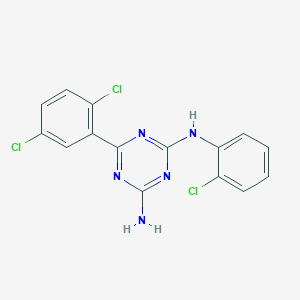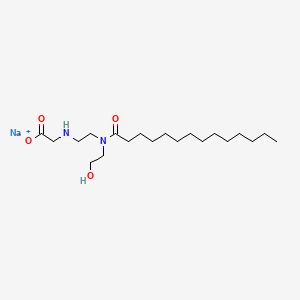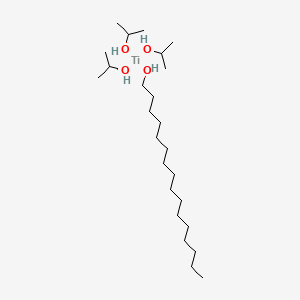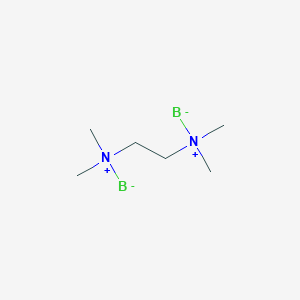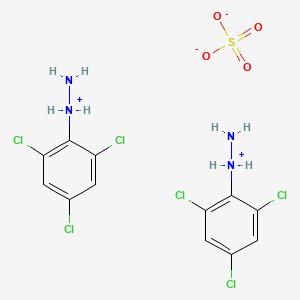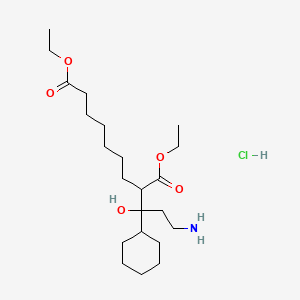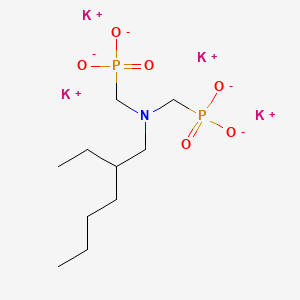
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₁₀H₂₁NO₆P₂·4K. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to speed up the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Raw Materials: 2-ethylhexylamine, formaldehyde, phosphorous acid, and potassium hydroxide.
Reaction Control: Automated systems to monitor and control temperature, pH, and reaction time.
Purification: Techniques like crystallization or filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized phosphonate derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted phosphonate compounds.
Scientific Research Applications
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone resorption disorders and as an anti-inflammatory agent.
Industry: Utilized in water treatment processes, corrosion inhibition, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, it inhibits enzymes involved in bone resorption, thereby reducing bone loss.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetraammonium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Uniqueness
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its potassium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in industrial applications where water solubility is crucial.
Properties
CAS No. |
94230-77-0 |
|---|---|
Molecular Formula |
C10H21K4NO6P2 |
Molecular Weight |
469.62 g/mol |
IUPAC Name |
tetrapotassium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
AZVYGFDDUKVOPJ-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


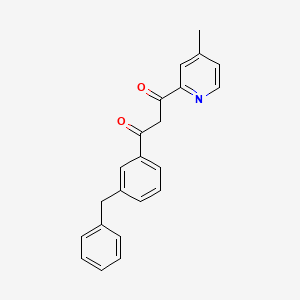
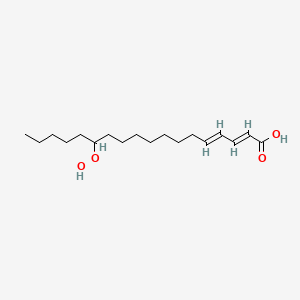
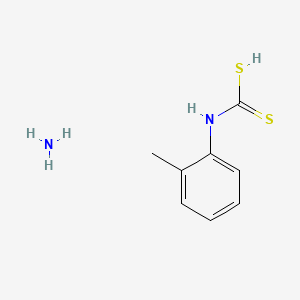
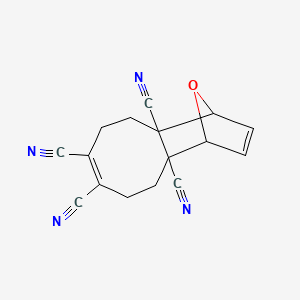
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)

